Author: BenchChem Technical Support Team. Date: December 2025
An In-Depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The 2-(1H-1,2,4-triazol-3-yl)pyridine scaffold is a privileged heterocyclic structure that has garnered significant attention in medicinal chemistry. Its unique arrangement of nitrogen atoms imparts favorable physicochemical properties, including the ability to engage in multiple hydrogen bonding interactions and coordinate with metal ions, making it a versatile building block in the design of a wide array of therapeutic agents.[1] This technical guide provides a comprehensive overview of the synthesis, biological activities, and therapeutic potential of derivatives based on this core, with a focus on their applications in oncology, infectious diseases, and beyond.
Synthesis and Physicochemical Properties
2-(1H-1,2,4-Triazol-3-yl)pyridine is a white to light yellow crystalline powder with a melting point range of 157-164 °C. Its molecular formula is C₇H₆N₄, corresponding to a molecular weight of 146.15 g/mol .
Table 1: Physicochemical Properties of 2-(1H-1,2,4-Triazol-3-YL)pyridine
| Property | Value |
| Molecular Formula | C₇H₆N₄ |
| Molecular Weight | 146.15 g/mol |
| Appearance | White to light yellow powder or crystals |
| Melting Point | 157 - 164 °C |
| CAS Number | 23195-62-2 |
The synthesis of 2-(1H-1,2,4-triazol-3-yl)pyridine and its derivatives can be achieved through various synthetic routes. A common and efficient method involves the cyclization of picolinohydrazide or its derivatives. For instance, reaction of nicotinohydrazide with carbon disulfide followed by cyclization with ammonia solution yields a 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid, which can be further functionalized.
Applications in Medicinal Chemistry
The 2-(1H-1,2,4-triazol-3-yl)pyridine core is a key pharmacophore in a multitude of compounds exhibiting a broad spectrum of biological activities, including anticancer, antitubercular, and antifungal properties.
Anticancer Activity
Derivatives of 2-(1H-1,2,4-triazol-3-yl)pyridine have demonstrated significant potential as anticancer agents, with several compounds exhibiting potent activity against a range of cancer cell lines. The mechanism of action often involves the inhibition of key enzymes in cell signaling pathways crucial for tumor growth and survival.
One notable target is the Aurora B kinase , a serine/threonine kinase that plays a critical role in cell division.[2][3] Its overexpression is common in many human tumors and is associated with poor prognosis.[2][3] Inhibition of Aurora B kinase disrupts mitosis, leading to cell cycle arrest and apoptosis. Certain 1,2,3-triazolyl-pyridine hybrids have been identified as potent inhibitors of Aurora B kinase, showing promising cytotoxic activity against hepatocellular carcinoma (HepG2) cells.[4]
// Nodes
Drug [label="2-(1H-1,2,4-Triazol-3-YL)pyridine\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"];
AuroraB [label="Aurora B Kinase", fillcolor="#EA4335", fontcolor="#FFFFFF"];
CPC [label="Chromosomal Passenger\nComplex (CPC)", fillcolor="#F1F3F4", fontcolor="#202124"];
HistoneH3 [label="Histone H3", fillcolor="#F1F3F4", fontcolor="#202124"];
Kinetochore [label="Kinetochore-Microtubule\nAttachment", fillcolor="#F1F3F4", fontcolor="#202124"];
SAC [label="Spindle Assembly\nCheckpoint (SAC)", fillcolor="#F1F3F4", fontcolor="#202124"];
Cytokinesis [label="Cytokinesis", fillcolor="#F1F3F4", fontcolor="#202124"];
Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
CellCycleArrest [label="Cell Cycle Arrest", fillcolor="#34A853", fontcolor="#FFFFFF"];
ChromosomeSegregation [label="Correct Chromosome\nSegregation", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges
Drug -> AuroraB [label="Inhibition", color="#EA4335", fontcolor="#EA4335"];
AuroraB -> CPC [label="Component of"];
CPC -> HistoneH3 [label="Phosphorylates"];
CPC -> Kinetochore [label="Regulates"];
Kinetochore -> SAC [label="Activates"];
SAC -> ChromosomeSegregation [label="Ensures"];
AuroraB -> Cytokinesis [label="Regulates"];
AuroraB -> Apoptosis [style=dashed, label="Leads to\n(upon inhibition)"];
AuroraB -> CellCycleArrest [style=dashed, label="Leads to\n(upon inhibition)"];
}
.dot
Figure 1: Simplified signaling pathway of Aurora B kinase and its inhibition.
Another important target is the Epidermal Growth Factor Receptor (EGFR) , a receptor tyrosine kinase that, when dysregulated, can lead to uncontrolled cell proliferation.[5][6][7] Specific 2-amino-4-(1,2,4-triazol)pyridine derivatives have been designed as potent EGFR inhibitors to overcome resistance to existing tyrosine kinase inhibitors (TKIs) in non-small cell lung cancer and glioblastoma.[8][9]
// Nodes
Drug [label="2-Amino-4-(1,2,4-triazol)pyridine\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"];
EGFR [label="EGFR", fillcolor="#EA4335", fontcolor="#FFFFFF"];
RAS_RAF_MEK_ERK [label="RAS-RAF-MEK-ERK\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"];
PI3K_AKT [label="PI3K-AKT\nPathway", fillcolor="#F1F3F4", fontcolor="#202124"];
Proliferation [label="Cell Proliferation\n& Survival", fillcolor="#34A853", fontcolor="#FFFFFF"];
Apoptosis [label="Apoptosis", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Drug -> EGFR [label="Inhibition", color="#EA4335", fontcolor="#EA4335"];
EGFR -> RAS_RAF_MEK_ERK;
EGFR -> PI3K_AKT;
RAS_RAF_MEK_ERK -> Proliferation;
PI3K_AKT -> Proliferation;
Drug -> Apoptosis [style=dashed, label="Induces"];
}
.dot
Figure 2: Simplified EGFR signaling pathway and its inhibition.
Dual-specificity tyrosine phosphorylation-regulated kinase 1A (DYRK1A) has also emerged as a therapeutic target in neurodegenerative diseases and cancer. Inhibition of DYRK1A can destabilize EGFR and reduce the growth of glioblastoma.[10] Certain 2-(1,2,4-triazol-3-yl)pyridine derivatives have been identified as novel DYRK1A inhibitors.[11]
// Nodes
Drug [label="2-(1,2,4-Triazol-3-YL)pyridine\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"];
DYRK1A [label="DYRK1A", fillcolor="#EA4335", fontcolor="#FFFFFF"];
EGFR [label="EGFR", fillcolor="#F1F3F4", fontcolor="#202124"];
Tau [label="Tau Protein", fillcolor="#F1F3F4", fontcolor="#202124"];
GBM_Growth [label="Glioblastoma\nGrowth", fillcolor="#34A853", fontcolor="#FFFFFF"];
Neurofibrillary_Tangles [label="Neurofibrillary\nTangles", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Drug -> DYRK1A [label="Inhibition", color="#EA4335", fontcolor="#EA4335"];
DYRK1A -> EGFR [label="Stabilizes"];
DYRK1A -> Tau [label="Phosphorylates"];
EGFR -> GBM_Growth;
Tau -> Neurofibrillary_Tangles;
}
.dot
Figure 3: Simplified role of DYRK1A and its inhibition.
Table 2: Anticancer Activity of Selected 2-(1H-1,2,4-Triazol-3-YL)pyridine Derivatives
| Compound | Target(s) | Cancer Cell Line | IC₅₀ (µM) | Reference |
| 2-(1-methyl-5-(pyridin-4-yl)-1H-1,2,4-triazol-3-yl)-N-(3,4,5-trimethoxyphenyl)-pyrimidine-5-carboxamide | Not specified | MCF-7 (Breast) | 0.1 ± 0.075 | [12] |
| A549 (Lung) | 0.26 ± 0.037 | [12] |
| A2780 (Ovarian) | 0.15 ± 0.042 | [12] |
| 1,2,4-triazole-pyridine hybrid II | Not specified | HepG2 (Liver) | 1.93 | [12] |
| 3-(5-(4-bromobenzylthio)-4H-1,2,4-triazol-3-yl)pyridine (TP6) | Not specified | B16F10 (Melanoma) | 41.12 | [13] |
| 1,2,3-triazolyl-pyridine hybrid 6 | Aurora B Kinase | HepG2 (Liver) | Potent activity | [4] |
| 1,2,3-triazolyl-pyridine hybrid 7 | Aurora B Kinase | HepG2 (Liver) | Potent activity | [4] |
| 2-amino-4-(1,2,4-triazol)pyridine derivative 10c | EGFRL858R/T790M | H1975 (NSCLC) | Significant inhibitory activity | [8] |
| 2-amino-4-(1,2,4-triazol)pyridine derivative 10j | EGFRvIII | U87-EGFRvIII (Glioblastoma) | Potent inhibitory activity | [8] |
| Specific IC₅₀ values were not provided in the abstract, but the activity was highlighted as significant. |
Antitubercular Activity
The emergence of multidrug-resistant tuberculosis (MDR-TB) necessitates the development of new therapeutic agents.[14] Compounds incorporating the 2-(1H-1,2,4-triazol-3-yl)pyridine scaffold have shown promising activity against Mycobacterium tuberculosis.[14] A notable mechanism of action for some nitro-containing 1,2,4-triazolyl pyridines involves activation by the coenzyme F420-dependent nitroreductase Ddn, similar to the action of the TB drug pretomanid.[14]
// Nodes
Prodrug [label="Nitro-1,2,4-triazolyl\npyridine (Prodrug)", fillcolor="#FBBC05", fontcolor="#202124"];
F420_reduced [label="Reduced Coenzyme F420\n(F420H₂)", fillcolor="#F1F3F4", fontcolor="#202124"];
Ddn [label="Nitroreductase\n(Ddn)", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Active_Drug [label="Active Drug\n(Reactive Nitrogen Species)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Mtb_Death [label="Mycobacterium tuberculosis\nDeath", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Prodrug -> Ddn;
F420_reduced -> Ddn;
Ddn -> Active_Drug [label="Activation"];
Active_Drug -> Mtb_Death;
}
.dot
Figure 4: Activation of nitro-containing antitubercular prodrugs.
Table 3: Antitubercular Activity of Selected 2-(1H-1,2,4-Triazol-3-YL)pyridine Derivatives against M. tuberculosis H37Ra
| Compound | MIC (µg/mL) | Reference |
| J10 | 6.25 | [2] |
| J11 | 6.25 | [2] |
| J14 | 6.25 | [2] |
| J22 | 6.25 | [2] |
| J23 | 6.64 | [2] |
| 3-(5-((4-chlorobenzyl)thio)-4-methyl-4H-1,2,4-triazol-3-yl)-5-(oct-1-yn-1-yl)pyridine (Hit compound 1) | IC₅₀ = 5.3 µM | [14][15] |
| Nitrofuran analog 24 | IC₅₀ = 0.55 µM | [15] |
| 6e | IC₅₀ < 100 | [16] |
| 6h | IC₅₀ < 100 | [16] |
Antifungal Activity
The 1,2,4-triazole moiety is a cornerstone of many clinically used antifungal agents, such as fluconazole and itraconazole. These drugs act by inhibiting the fungal cytochrome P450 enzyme, lanosterol 14α-demethylase (CYP51), which is essential for the biosynthesis of ergosterol, a vital component of the fungal cell membrane.[16][17][18][19] The nitrogen atom at the N4 position of the triazole ring coordinates with the heme iron atom in the active site of CYP51, disrupting its function.[20] This leads to the accumulation of toxic sterol intermediates and ultimately, fungal cell death.[20] Several novel 2-aryl-1,2,4-triazolo[1,5-a]pyridine derivatives have been synthesized and shown to possess potent antifungal activity, with some compounds exhibiting efficacy superior or comparable to fluconazole.[21]
// Nodes
Drug [label="2-(1H-1,2,4-Triazol-3-YL)pyridine\nDerivative", fillcolor="#FBBC05", fontcolor="#202124"];
CYP51 [label="Lanosterol 14α-demethylase\n(CYP51)", fillcolor="#EA4335", fontcolor="#FFFFFF"];
Lanosterol [label="Lanosterol", fillcolor="#F1F3F4", fontcolor="#202124"];
Ergosterol [label="Ergosterol", fillcolor="#F1F3F4", fontcolor="#202124"];
Fungal_Membrane [label="Fungal Cell\nMembrane Integrity", fillcolor="#34A853", fontcolor="#FFFFFF"];
Fungal_Death [label="Fungal Cell\nDeath", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Drug -> CYP51 [label="Inhibition", color="#EA4335", fontcolor="#EA4335"];
Lanosterol -> Ergosterol [label="Conversion", arrowhead=none];
CYP51 -> Ergosterol [label="Catalyzes"];
Ergosterol -> Fungal_Membrane [label="Maintains"];
Drug -> Fungal_Death [style=dashed, label="Leads to"];
}
.dot
Figure 5: Mechanism of action of triazole antifungal agents.
Table 4: Antifungal Activity of Selected 2-(1H-1,2,4-Triazol-3-YL)pyridine Derivatives
| Compound | Target Organism | MIC (µg/mL) | Reference |
| 2-aryl-1,2,4-triazolo[1,5-a]pyridine 9a-m (select compounds) | Candida albicans | Superior or comparable to fluconazole | [21] |
| Trichophyton rubrum | Superior or comparable to fluconazole | [21] |
| 1-(2,4-Difluorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Candida albicans ATCC 76615 | 1.05 - 8.38 µM | [22] |
| Aspergillus fumigatus | 1.05 - 8.38 µM | [22] |
| 1-(2,4-Dichlorobenzyl)-4-dodecyl-1H-1,2,4-triazol-4-ium bromide | Candida albicans ATCC 76615 | 1.05 - 8.38 µM | [22] |
| Aspergillus fumigatus | 1.05 - 8.38 µM | [22] |
| Sulfide derivatives IVe, f, i, j | Microsporum lanosum, Cryptococcus neoformans, Candida albicans, Aspergillus fumigatus, Cladosporium carrionii, Saccharomyces torulopsis | Equal or more potent than ketoconazole | [5] |
Experimental Protocols
General Synthesis of 3-(5-(substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyridine Derivatives
// Nodes
Start [label="Nicotinohydrazide", fillcolor="#F1F3F4", fontcolor="#202124"];
Step1 [label="Reaction with\nCarbon Disulfide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Intermediate1 [label="Potassium-3-pyridyl-\ndithiocarbazate", fillcolor="#F1F3F4", fontcolor="#202124"];
Step2 [label="Cyclization with\nAmmonia Solution", fillcolor="#4285F4", fontcolor="#FFFFFF"];
Intermediate2 [label="5-Mercapto-substituted\n1,2,4-Triazole-Pyridine", fillcolor="#F1F3F4", fontcolor="#202124"];
Step3 [label="Reaction with\nSubstituted Benzyl Halide", fillcolor="#4285F4", fontcolor="#FFFFFF"];
FinalProduct [label="3-(5-(substituted-benzylthio)-\n4H-1,2,4-triazol-3-yl)pyridine", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges
Start -> Step1;
Step1 -> Intermediate1;
Intermediate1 -> Step2;
Step2 -> Intermediate2;
Intermediate2 -> Step3;
Step3 -> FinalProduct;
}
.dot
Figure 6: General synthetic workflow for triazole-pyridine derivatives.
A general procedure for the synthesis of 3-(5-(substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyridine derivatives is as follows:
-
Synthesis of Potassium-3-pyridyl-dithiocarbazate: Nicotinohydrazide is reacted with carbon disulfide in the presence of a base to yield potassium-3-pyridyl-dithiocarbazate.
-
Synthesis of 5-Mercapto-substituted 1,2,4-Triazole-Pyridine Hybrid: The potassium-3-pyridyl-dithiocarbazate is then cyclized using an ammonia solution to form the 5-mercapto-substituted 1,2,4-triazole-pyridine hybrid.
-
Synthesis of Final Derivatives: The 5-mercapto-substituted intermediate is reacted with various substituted benzyl halides to produce the final 3-(5-(substituted-benzylthio)-4H-1,2,4-triazol-3-yl)pyridine derivatives. The purity of the derivatives is confirmed by thin-layer chromatography and melting point, and their structures are elucidated by infrared spectroscopy, nuclear magnetic resonance spectroscopy, and mass spectroscopy.
In Vitro Anticancer Activity Screening: MTT Assay
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity.[8][23] NAD(P)H-dependent cellular oxidoreductase enzymes reflect the number of viable cells present. These enzymes are capable of reducing the tetrazolium dye MTT to its insoluble formazan, which has a purple color.
-
Cell Seeding: Cancer cells are seeded in 96-well plates at a density of 1 x 10⁴ cells/well and incubated for 24 hours.[13]
-
Compound Treatment: The synthesized compounds are dissolved in DMSO and added to the wells at various concentrations. The plates are then incubated for a specified period (e.g., 72 hours).[24]
-
MTT Addition: After incubation, 10 µL of MTT solution (5 mg/mL in PBS) is added to each well, and the plates are incubated for an additional 4 hours at 37°C.[23][25]
-
Formazan Solubilization: The medium is removed, and 100-150 µL of DMSO is added to each well to dissolve the formazan crystals.[8]
-
Absorbance Measurement: The absorbance is measured at a wavelength of 570 nm using a microplate reader.[8] The IC₅₀ value, the concentration of the compound that inhibits 50% of cell growth, is then calculated.
In Vitro Antitubercular Activity Screening: Resazurin Microtiter Assay (REMA)
The REMA method is a colorimetric assay that uses the reduction of the blue dye resazurin to the pink resorufin by metabolically active M. tuberculosis cells to determine drug susceptibility.[14][26]
-
Plate Preparation: Serial twofold dilutions of the test compounds are prepared in 7H9-S broth directly in a 96-well plate.[14][21]
-
Inoculum Preparation and Addition: M. tuberculosis H37Ra inoculum is prepared and adjusted to a McFarland standard of 1, then diluted 1:20. 100 µL of the diluted inoculum is added to each well.[14][21]
-
Incubation: The plates are incubated at 37°C for 7 days.[14]
-
Resazurin Addition and Incubation: After 7 days, 30 µL of resazurin solution is added to each well, and the plates are incubated overnight.[14]
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Result Interpretation: A color change from blue to pink indicates bacterial growth, while the absence of a color change indicates inhibition. The Minimum Inhibitory Concentration (MIC) is determined as the lowest concentration of the compound that prevents this color change.
In Vitro Antifungal Susceptibility Testing: Broth Microdilution Method
This method determines the MIC of antifungal agents against fungal isolates.[1][4][27]
-
Inoculum Preparation: Fungal strains are grown on an appropriate agar medium (e.g., Sabouraud dextrose agar).[4] A suspension is prepared in sterile saline, and the turbidity is adjusted to match a 0.5 McFarland standard. This suspension is then diluted in RPMI-1640 medium.
-
Plate Preparation: Two-fold serial dilutions of the test compounds are prepared in a 96-well microplate containing RPMI-1640 medium.[4]
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Inoculation: Each well is inoculated with the diluted fungal suspension.[27]
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Incubation: The plates are incubated at 35°C for 24-48 hours.[1]
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MIC Determination: The MIC is determined as the lowest concentration of the compound that causes a significant inhibition of fungal growth compared to the growth control.
Conclusion
The 2-(1H-1,2,4-triazol-3-yl)pyridine scaffold represents a highly valuable and versatile building block in the field of medicinal chemistry. Its derivatives have demonstrated a remarkable range of biological activities, with significant potential for the development of novel therapeutics for cancer, tuberculosis, and fungal infections. The ability to readily synthesize and functionalize this core structure provides a rich platform for further optimization and drug discovery efforts. The continued exploration of structure-activity relationships and mechanisms of action will undoubtedly lead to the identification of new and more potent drug candidates based on this privileged scaffold.
References